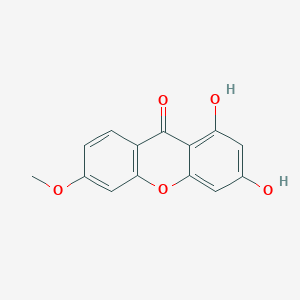
1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one is a derivative of xanthone, a class of oxygenated heterocyclic compounds known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone scaffold, which imparts unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method is the classical Grover, Shah, and Shah reaction, which uses zinc chloride and phosphoryl chloride as catalysts . Another approach involves the use of ytterbium, palladium, ruthenium, or copper catalysis . Microwave heating has also been employed to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of xanthone derivatives, including this compound, often relies on scalable methods such as the Friedel–Crafts reaction and Ullmann-ether coupling . These methods are preferred for their efficiency and ability to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction may produce hydroxy derivatives .
Scientific Research Applications
1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as topoisomerase and kinases, which are crucial for cell proliferation and survival . The compound also induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Trihydroxyxanthone: Another xanthone derivative with similar biological activities.
1,3-Dihydroxy-7-methoxyxanthone: Known for its antioxidant properties.
3,6-Dimethoxy-9H-xanthen-9-one: Used in the synthesis of fluorescein derivatives.
Uniqueness
1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one stands out due to its specific substitution pattern, which enhances its biological activities and makes it a versatile compound for various applications .
Properties
CAS No. |
52606-31-2 |
|---|---|
Molecular Formula |
C14H10O5 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1,3-dihydroxy-6-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O5/c1-18-8-2-3-9-11(6-8)19-12-5-7(15)4-10(16)13(12)14(9)17/h2-6,15-16H,1H3 |
InChI Key |
FBCJENFSGKDPKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(C=C(C=C3O2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















